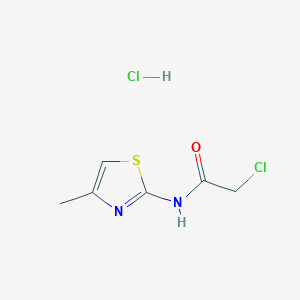

2-氯-N-(4-甲基-1,3-噻唑-2-基)乙酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting with different substrates. For instance, one study describes the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives through a sequence of reactions starting with 2-aminobenzothiazole and chloroacetyl chloride . Another synthesis approach for a related compound, 2-hydroxy-N-methyl-N-phenyl-acetamide, involves acetylation, esterification, and ester interchange steps starting with N-methylaniline and chloracetyl chloride . These methods could potentially be adapted for the synthesis of "2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide hydrochloride" by choosing appropriate starting materials and reaction conditions.

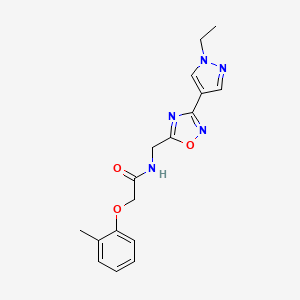

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as X-ray diffraction. For example, a compound with a 1,3,4-thiadiazol moiety was found to crystallize in the monoclinic space group P21/c, with molecules adopting a 'V' shape and forming 3-D arrays through intermolecular interactions . Similarly, the structure of another thiazole-containing compound was determined, revealing the nature of intermolecular contacts and the molecular surface contours . These findings suggest that "2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide hydrochloride" may also exhibit specific crystalline features and intermolecular interactions that could be elucidated through similar analytical techniques.

Chemical Reactions Analysis

The chemical reactivity of thiazole-containing compounds can be inferred from their interactions with other molecules. For instance, the study on N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide indicates that the compound has electrophilic character, with potential for charge transfer interactions with DNA bases . This suggests that "2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide hydrochloride" may also participate in similar chemical reactions, possibly acting as an electrophile in biological systems or in synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole-containing acetamides can be diverse. The antibacterial activity of some derivatives has been demonstrated, indicating their potential as bioactive molecules . Spectroscopic techniques such as FT-IR, UV-Vis, and NMR have been employed to characterize these compounds . Additionally, thermodynamic properties have been calculated, showing relationships between these properties and temperature . These studies provide a foundation for understanding the properties of "2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide hydrochloride," which could be expected to have similar characteristics.

科学研究应用

生物活性和化学反应性

对二氯取代的(1,3-噻唑-2-基)乙酰胺的理论研究,与所讨论的化合物密切相关,表明其具有潜在的配位能力和显著的生物活性。这些分子的化学反应性随取代位置的不同而变化,暗示了它们的药理重要性可能需要进一步研究(S. Kumar & MisraNeeraj, 2014)。

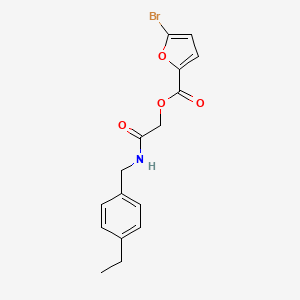

抗癌潜力

合成和评价5-甲基-4-苯基噻唑衍生物,与目标化合物结构相似,已显示出抗癌活性。这些化合物针对人类肺腺癌细胞和小鼠胚胎细胞系的抗肿瘤活性进行了研究,突显了这类结构在癌症研究中的潜力(A. Evren et al., 2019)。

结构分析

已对2-氯-N-[4-(4-氯苯基)-1,3-噻唑-2-基]乙酰胺的晶体结构进行了分析,揭示了以锯齿状方式形成C(10)链的分子间相互作用。这些结构信息有助于理解分子间相互作用,并设计出具有改善生物活性的相关化合物(K. Saravanan等,2016)。

代谢和毒性研究

尽管尚未发现与2-氯-N-(4-甲基-1,3-噻唑-2-基)乙酰胺盐酸盐的代谢和毒性直接相关的特定研究,但对类似化合物(如氯乙酰胺类除草剂)的研究为理解结构相关乙酰胺的代谢途径和潜在毒理特性提供了基础(S. Coleman et al., 2000)。

作用机制

Target of Action

The primary targets of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide hydrochloride are currently unknown

Mode of Action

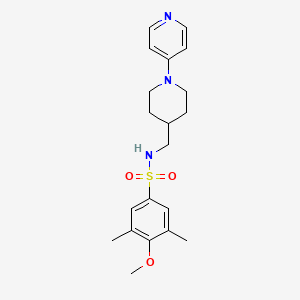

It’s known that many thiazole derivatives interact with various enzymes and receptors in the body, altering their function .

Biochemical Pathways

Thiazole derivatives are known to have diverse biological activities, suggesting they may interact with multiple pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide hydrochloride . These factors can include pH, temperature, and the presence of other compounds.

属性

IUPAC Name |

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2OS.ClH/c1-4-3-11-6(8-4)9-5(10)2-7;/h3H,2H2,1H3,(H,8,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNHQPWVWRWEFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(3-(trifluoromethyl)-6,7-dihydropyrano[4,3-c]pyrazol-1(4H)-yl)ethyl)picolinamide](/img/structure/B2545993.png)

![1-[(4-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol](/img/structure/B2545995.png)

![7-(4-bromophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2545997.png)

![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-phenyl-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2545998.png)

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B2545999.png)

![2-(4-chlorophenyl)-5-methyl-3-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2546003.png)

![3-(2-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2546006.png)

![3,5-Dimethyl-4-((4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazin-1-yl)sulfonyl)isoxazole](/img/structure/B2546013.png)